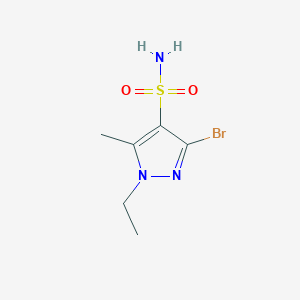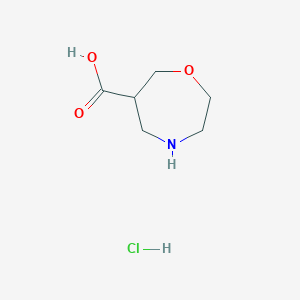![molecular formula C15H21N5OS B2396807 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(cyclopentylthio)acetamide CAS No. 2034615-94-4](/img/structure/B2396807.png)
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(cyclopentylthio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(cyclopentylthio)acetamide, commonly known as TPA023, is a chemical compound that has been extensively studied for its potential therapeutic applications. TPA023 belongs to the class of drugs known as positive allosteric modulators of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system.
Wirkmechanismus
TPA023 acts as a positive allosteric modulator of the GABA-A receptor, which is a key target for many anxiolytic and sedative drugs. By binding to a specific site on the receptor, TPA023 enhances the activity of GABA-A receptors, leading to increased inhibition of neuronal activity and reduced anxiety-like behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TPA023 are primarily mediated by its action on the GABA-A receptor. By enhancing the activity of GABA-A receptors, TPA023 leads to increased inhibition of neuronal activity and reduced anxiety-like behavior. In addition, TPA023 has been shown to modulate the activity of other neurotransmitter systems, including the dopaminergic and serotonergic systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TPA023 for lab experiments is its selectivity for the GABA-A receptor, which makes it a valuable tool for studying the role of this receptor in various neurological and psychiatric disorders. However, TPA023 also has some limitations, including its relatively short half-life and potential toxicity at high doses.
Zukünftige Richtungen
There are several potential future directions for research on TPA023, including:
1. Development of more potent and selective positive allosteric modulators of the GABA-A receptor.
2. Investigation of the therapeutic potential of TPA023 in a range of neurological and psychiatric disorders, including anxiety, depression, and schizophrenia.
3. Study of the long-term effects of TPA023 on neuronal function and behavior.
4. Exploration of the potential use of TPA023 as a tool for studying the role of the GABA-A receptor in various neurological and psychiatric disorders.
5. Investigation of the potential use of TPA023 in combination with other drugs for the treatment of neurological and psychiatric disorders.
Synthesemethoden
The synthesis of TPA023 involves the reaction of 3-(2-aminoethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one with 2-(cyclopentylthio)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain TPA023 in high yield and purity.
Wissenschaftliche Forschungsanwendungen
TPA023 has been extensively studied for its potential therapeutic applications in a range of neurological and psychiatric disorders, including anxiety, depression, and schizophrenia. In preclinical studies, TPA023 has been shown to enhance the activity of GABA-A receptors, leading to increased inhibition of neuronal activity and reduced anxiety-like behavior in animal models.
Eigenschaften
IUPAC Name |
2-cyclopentylsulfanyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5OS/c21-14(10-22-13-5-1-2-6-13)16-7-3-4-12-8-17-15-18-11-19-20(15)9-12/h8-9,11,13H,1-7,10H2,(H,16,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCNCIGXIMTHJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione](/img/no-structure.png)
![4-[(4-Tert-butylphenyl)sulfonyl]-6-chloro-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B2396729.png)
![2-Bromo-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzenesulfonamide](/img/structure/B2396731.png)

![N-cyclohexyl-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2396734.png)



![(Z)-2-Cyano-N-prop-2-enyl-3-[4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2396738.png)



